molecular formula C12H18ClF2N B1458045 1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride CAS No. 1864074-27-0

1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride

Cat. No. B1458045
M. Wt: 249.73 g/mol
InChI Key: BDKQSAMOTYFFAL-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride, also known simply as DFPH, is a synthetic compound that has been used for a variety of scientific applications, including drug discovery and laboratory experiments. DFPH is a member of the fluoroalkyl amine family, and is characterized by a combination of a fluoroalkyl group and an amine group. This unique combination of functional groups provides DFPH with a wide range of properties, making it an ideal compound for a variety of scientific research applications.

Scientific Research Applications

Analytical Techniques for Substance Identification

1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride's research applications primarily emerge in analytical chemistry for substance identification and synthesis. For instance, its analog, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), showcases its relevance through test purchases and subsequent identification using a suite of analytical techniques. This includes nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm its identity and polymorphic forms (Power et al., 2015).

Organic Light-Emitting Devices (OLEDs)

Research into 1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride derivatives also extends to the development of materials for organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized, demonstrating significant improvements in device performance due to the incorporation of strong electron-withdrawing fluorinated substituents, which effectively balance injected carriers in the devices, enhancing their efficiency and luminance (Li et al., 2012).

Catalysis

The compound has been implicated in catalysis research as well. Studies involve its application in hydroesterification and hydroformylation processes catalyzed by rhodium complexes, indicating the potential for efficient synthesis of esters and aldehydes under specific conditions, thereby broadening its utility in organic synthesis and industrial processes (Hung-Low et al., 2005).

Synthesis of Novel Compounds

Furthermore, the synthesis of new compounds featuring the 1-(2,4-Difluorophenyl)hexan-1-amine moiety or its derivatives underlines the compound's versatility. Such research not only expands the chemical knowledge base but also explores potential applications ranging from material science to pharmaceuticals. For example, novel thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have been synthesized, pointing towards their potential in developing new antifungal agents and plant-growth regulators (Liu et al., 2011).

properties

IUPAC Name

1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKQSAMOTYFFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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